1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1H-1,2,3-triazole core substituted at position 1 with a 3-chlorophenyl group and at position 4 with a cyclopropyl carboxamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in anticancer and antimicrobial research. The 3-chlorophenyl group introduces electron-withdrawing effects, while the cyclopropyl amide contributes to metabolic stability due to its rigid, strained ring structure .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-cyclopropyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-8-2-1-3-10(6-8)17-7-11(15-16-17)12(18)14-9-4-5-9/h1-3,6-7,9H,4-5H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEFDWCYNNTDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using microwave irradiation or catalytic systems .
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have indicated that triazole derivatives exhibit significant antibacterial activity against various pathogens, including strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related triazole compounds have been reported in the range of 5.2–933.4 µM, demonstrating the effectiveness of these compounds in combating bacterial infections .
Antifungal Properties
Triazoles are widely recognized for their antifungal activities. The compound's structural similarity to established antifungal agents allows it to inhibit the growth of fungi effectively. Research has shown that derivatives of triazole can outperform traditional antifungals in specific assays, making them suitable candidates for further development as antifungal therapies .
Cancer Therapeutics
Recent studies have explored the potential of triazole-based compounds in cancer treatment. The incorporation of the triazole moiety into anticancer drug design has led to the synthesis of novel compounds that exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with triazole linkages have been reported to induce apoptosis in cancer cells through multiple mechanisms, including interfering with DNA replication and promoting cell cycle arrest .
Agricultural Applications
Pesticidal Activity
The application of 1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide extends into agricultural sciences as a potential pesticide. Research indicates that triazole derivatives can effectively control fungal pathogens affecting crops. The synthesis of these compounds has been linked to enhanced efficacy against resistant strains of plant pathogens, suggesting their utility in integrated pest management strategies .
Herbicidal Properties
In addition to fungicidal effects, certain triazole derivatives have demonstrated herbicidal activity. The mechanism often involves the disruption of plant growth regulators or photosynthetic processes in target weeds. This dual functionality makes triazoles valuable in developing eco-friendly agricultural chemicals .
Materials Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Triazoles can be incorporated into polymers to enhance thermal stability and mechanical properties. Research on polymer composites containing triazole units shows improved resistance to thermal degradation and increased tensile strength compared to conventional polymers .
Nanotechnology
Triazole compounds are being investigated for their role in nanotechnology applications. Their ability to form stable complexes with metal ions makes them suitable for creating metal-organic frameworks (MOFs) and other nanostructured materials. These materials have potential applications in catalysis, gas storage, and drug delivery systems .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (µM) | Target Pathogen |
|---|---|---|
| Compound A | 10.1 | Staphylococcus aureus |
| Compound B | 20.5 | Escherichia coli |
| Compound C | 15.0 | Candida albicans |
Table 2: Synthesis and Efficacy of Triazole-Based Anticancer Agents
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | MCF-7 | 5.0 | Induces apoptosis |
| Compound E | HeLa | 3.5 | Cell cycle arrest |
| Compound F | A549 | 4.2 | DNA replication inhibition |
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. Triazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Aryl Substituent : 4-Methoxyphenyl at triazole position 1 (vs. 3-chlorophenyl in the target compound).
- Amide Group : 4-Chlorophenyl (electron-withdrawing) vs. cyclopropyl (rigid, aliphatic).
- The cyclopropyl amide in the target compound may improve metabolic stability compared to the aromatic amide in this analogue .
N-(3-Chlorophenyl)-1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (4E)
Variations in Amide Substituents
1-(3-Chloro-4-Methylphenyl)-5-Methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
- Key Features :
- Aryl Group : 3-Chloro-4-methylphenyl (additional methyl increases lipophilicity).
- Amide : N-propyl (flexible alkyl chain) vs. cyclopropyl.
- Impact: The methyl group enhances hydrophobic interactions but may reduce solubility.
N-(3-Chlorophenyl)-1-(3,4-Dimethylphenyl)-5-Methyl-1H-1,2,3-triazole-4-carboxamide
Complex Analogues with Dual Triazole Moieties
1-(3-Chlorophenyl)-N-{2-[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide
- Key Features :
- Molecular weight: 442.31 g/mol.
- Structure: Dual triazole cores linked via a propan-2-yl group.
- Impact :
Electronic and Steric Effects
Pharmacokinetic Considerations
- Lipophilicity :
- Metabolic Stability :
Crystallographic Analysis
- Tools like SHELXL and OLEX2 have been used to resolve crystal structures of related compounds, revealing planar triazole cores and intermolecular hydrogen bonding patterns critical for stability .
Biological Activity
1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family, which is known for diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H11ClN4O
- Molecular Weight : 262.7 g/mol
- CAS Number : 951612-16-1
The compound features a triazole ring substituted with a 3-chlorophenyl group and a cyclopropyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various cellular processes. For instance, it has been suggested that the compound can inhibit certain kinases or transcription factors that play critical roles in cell proliferation and survival .
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. For example:
- In vitro testing demonstrated significant cytotoxicity against human colorectal cancer cells (HCT116) with an IC50 value of approximately 0.43 µM, indicating strong potency compared to other compounds .
- The compound was shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential, leading to cell death .
Antimicrobial Properties
The triazole scaffold is known for its antimicrobial properties. Research indicates that derivatives of triazoles can exhibit activity against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, similar triazole compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Study 1: Anticancer Efficacy
A study focused on the synthesis of triazole derivatives highlighted the anticancer activity of compounds similar to this compound. These derivatives were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. Notably, compounds with a similar structure exhibited IC50 values ranging from 0.01 µM to 5.19 µM across different cell lines .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that triazole derivatives could inhibit NF-kB signaling pathways by preventing phosphorylation of p65 and promoting degradation of IkBα. This inhibition leads to reduced expression of genes associated with cell survival and proliferation, emphasizing the therapeutic potential of these compounds in cancer treatment .
Comparative Analysis
To better understand the unique properties of this compound compared to other triazole derivatives, a comparative analysis was conducted:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 0.43 | HCT116 | Inhibition of NF-kB signaling |
| Triazole Derivative A | 0.01 | HT29 | Induction of apoptosis via ROS generation |
| Triazole Derivative B | 5.19 | MCF7 | Cell cycle arrest and apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
